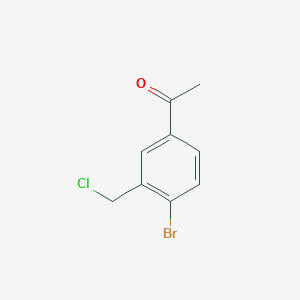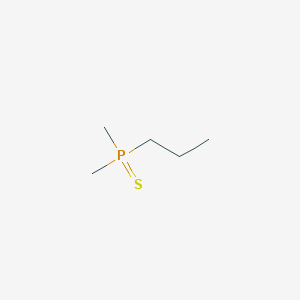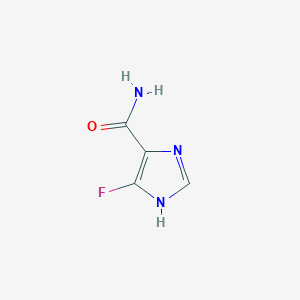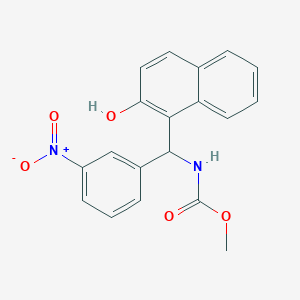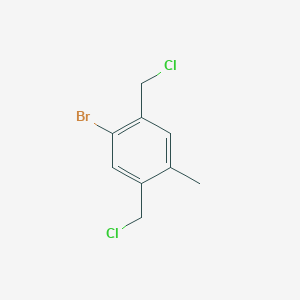
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrCl2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene (p-xylene) to introduce the bromine atom at the 1-position. This is followed by chloromethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers, amines, or other substituted benzenes.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Simpler hydrocarbons or alcohols.
Scientific Research Applications
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine and chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Another similar compound with trifluoromethyl groups at different positions.
Uniqueness
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
56403-26-0 |
|---|---|
Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-bromo-2,5-bis(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,4-5H2,1H3 |
InChI Key |
AYPOHGOVDHTSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

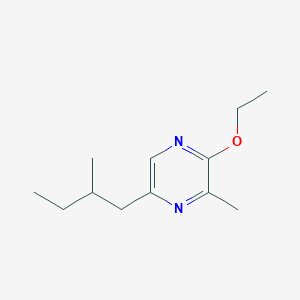
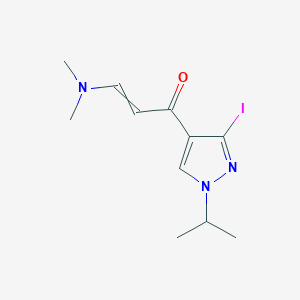
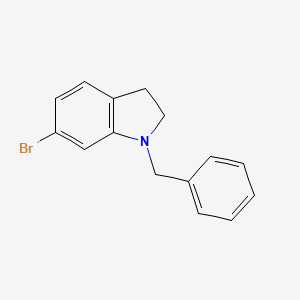
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
